molecular formula C14H11ClO3 B6397701 2-Chloro-4-(3-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261915-69-8

2-Chloro-4-(3-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397701
CAS RN: 1261915-69-8
M. Wt: 262.69 g/mol
InChI Key: OBLPHJSNJXSACD-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-hydroxymethylphenyl)benzoic acid, or CHMB, is a versatile organic compound used in a variety of scientific applications. CHMB is a carboxylic acid derivative, with a molecular weight of around 250 g/mol. CHMB is a white crystalline solid, with a melting point of around 120°C. This compound is widely used in research laboratories, due to its various applications and its relative ease of synthesis. In

Scientific Research Applications

CHMB is widely used in scientific research, due to its versatility and relative ease of synthesis. CHMB has been used in a variety of applications, including the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of polymers. CHMB has also been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. Additionally, CHMB has been used in the synthesis of a variety of dyes and pigments, as well as in the development of analytical methods.

Mechanism of Action

The mechanism of action of CHMB is not well understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of proteins. Specifically, CHMB has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as enzymes involved in the synthesis of other molecules. Additionally, CHMB has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids, such as DNA and RNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of CHMB are not well understood, but it is believed to have a variety of effects on the body. In particular, CHMB has been found to have an anti-inflammatory effect, as well as an anti-bacterial effect. Additionally, CHMB has been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of fatty acids, as well as enzymes involved in the synthesis of other molecules.

Advantages and Limitations for Lab Experiments

The use of CHMB in laboratory experiments has several advantages and limitations. One of the main advantages of using CHMB in laboratory experiments is its relative ease of synthesis. Additionally, CHMB is relatively inexpensive and can be synthesized in large quantities. However, one of the main limitations of using CHMB in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for research involving CHMB. One potential area of research is the development of new methods for the synthesis of CHMB. Additionally, further research could be conducted to better understand the biochemical and physiological effects of CHMB, as well as to develop new applications for CHMB. Additionally, further research could be conducted to develop new methods for the detection and quantification of CHMB, as well as to develop new methods for the analysis of CHMB. Finally, further research could be conducted to develop new methods for the synthesis of CHMB derivatives, as well as to develop new methods for the purification of CHMB.

Synthesis Methods

The synthesis of CHMB is relatively straightforward, and can be accomplished through several different methods. One of the most common methods for the synthesis of CHMB is the reaction of 4-chlorobenzoic acid with 3-hydroxymethylbenzaldehyde. This reaction is typically conducted in an aqueous medium, and yields CHMB as the main product. Other methods for the synthesis of CHMB include the reaction of 4-chlorobenzoic acid with 3-hydroxybenzaldehyde, and the reaction of 4-chlorobenzoic acid with 3-hydroxybenzaldehyde and formaldehyde.

properties

IUPAC Name

2-chloro-4-[3-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLPHJSNJXSACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689087
Record name 3-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261915-69-8
Record name 3-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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